![molecular formula C12H10ClN5O2 B5787487 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone](/img/structure/B5787487.png)
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as NPC1161B, is a chemical compound that has been synthesized for its potential use as an anticancer agent. It belongs to a class of compounds called hydrazones, which have been shown to exhibit cytotoxic activity against cancer cells. In
Mechanism of Action
The exact mechanism of action of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, it has been shown to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This suggests that 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone may have anti-angiogenic properties, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its ability to induce apoptosis in cancer cells, which is a desirable trait for an anticancer agent. Additionally, its ability to inhibit the activity of topoisomerase II makes it a promising candidate for combination therapy with other topoisomerase inhibitors. However, one limitation of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in vivo.
In conclusion, 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a promising compound with potential as an anticancer agent. Its cytotoxic activity against cancer cells, ability to inhibit angiogenesis, and potential for combination therapy make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Synthesis Methods
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine. The resulting product is then purified through recrystallization to obtain a pure form of 4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The synthesis method has been optimized to achieve a high yield of the compound.
Scientific Research Applications
4-nitrobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated its ability to inhibit tumor growth in mice.
properties
IUPAC Name |
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-2-4-10(5-3-9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVZPJHSCUPSK-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.